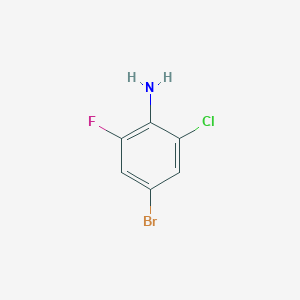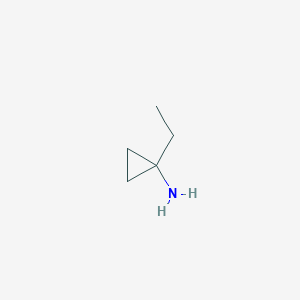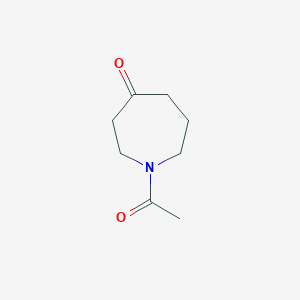
2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide is a useful research compound. Its molecular formula is C9H8ClNO3 and its molecular weight is 213.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Benzodioxoles in Scientific Research
Benzodioxoles, due to their aromatic structure containing a 1,3-benzodioxole moiety, are commonly studied for their potential biological activities. These compounds are significant in medicinal chemistry for their diverse pharmacological properties. For instance, natural function and structural modification studies of climacostol, a resorcinolic lipid featuring a benzene-1,3-diol structure, have shown its effectiveness as an antimicrobial and anticancer agent. This highlights the potential for designing novel analogues to enhance pharmacological properties (Buonanno et al., 2020).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole, have been found to targetGlycogen synthase kinase-3 beta (GSK-3β) in humans . GSK-3β is a serine/threonine protein kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and cell cycle regulation .
Mode of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide might interact with its targets, leading to changes in cell cycle progression and survival .
Biochemical Pathways
Given its potential target, it may influence pathways related to cell cycle regulation and apoptosis
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound might have similar effects.
Análisis Bioquímico
Biochemical Properties
2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with enzymes such as cyclooxygenase (COX), where it acts as an inhibitor. The inhibition of COX enzymes by this compound can lead to a reduction in the production of prostaglandins, which are involved in inflammation and pain signaling . Additionally, this compound has been shown to interact with various proteins involved in cellular signaling pathways, further influencing biochemical reactions within the cell.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By inhibiting COX enzymes, this compound can reduce the inflammatory response in cells . Furthermore, this compound has been shown to affect gene expression, leading to changes in the production of proteins involved in cell survival and apoptosis. The impact on cellular metabolism is also notable, as the inhibition of COX enzymes can alter the metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins . This binding interaction is crucial for the compound’s anti-inflammatory properties. Additionally, this compound may influence other molecular targets, such as transcription factors, leading to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of the compound is an important factor, as it can degrade over time, potentially altering its efficacy. Studies have shown that the compound remains stable under controlled conditions, but its degradation can be accelerated by exposure to light and heat . Long-term effects on cellular function have also been observed, with prolonged exposure leading to sustained inhibition of COX enzymes and reduced inflammatory responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX enzymes without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been reported . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways within the cell. The compound is metabolized primarily by liver enzymes, including cytochrome P450 enzymes . These enzymes facilitate the breakdown of the compound into various metabolites, which can then be excreted from the body. The interaction with cytochrome P450 enzymes also suggests potential effects on the metabolism of other drugs, highlighting the need for careful consideration in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to bind to plasma proteins, which can affect its distribution and bioavailability . Additionally, transporters such as P-glycoprotein may play a role in the cellular uptake and efflux of the compound, influencing its localization within tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with COX enzymes and other molecular targets . Post-translational modifications, such as phosphorylation, may also influence the targeting of the compound to specific cellular compartments, further affecting its biochemical properties and cellular effects.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2-chloroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-8(9(11)12)5-1-2-6-7(3-5)14-4-13-6/h1-3,8H,4H2,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWISBHMAMTRHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604096 |
Source


|
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873380-46-2 |
Source


|
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)



